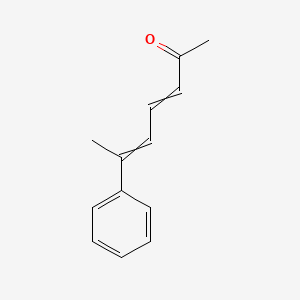
CID 20149068
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole is a complex organosilicon compound It is characterized by the presence of a triazole ring substituted with an iodide group and a silyl group bearing bis(4-fluorophenyl)methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Iodide Group: The iodide group is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Attachment of the Silyl Group: The silyl group is attached through a silylation reaction, where a silylating agent such as chlorosilane reacts with the triazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodide group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon or other substituents.
Coupling Reactions: The triazole ring can engage in coupling reactions, forming bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or halides. Conditions often involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Catalysts such as palladium or copper are often employed, along with ligands and bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex biaryl or heteroaryl compounds.
科学的研究の応用
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: It may interfere with pathways such as ergosterol biosynthesis in fungi, leading to antifungal effects, or disrupt signaling pathways in cancer cells, contributing to its anticancer potential.
類似化合物との比較
Similar Compounds
Flusilazole: An organosilicon fungicide with a similar triazole structure, used to control fungal infections in crops.
Tebuconazole: Another triazole-based fungicide with applications in agriculture.
Itraconazole: A triazole antifungal used in medicine to treat fungal infections.
Uniqueness
1-({[Bis(4-fluorophenyl)methyl]silyl}methyl)-5-iodo-1H-1,2,4-triazole is unique due to the presence of both the iodide and silyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications, distinguishing it from other triazole derivatives.
特性
分子式 |
C16H12F2IN3Si |
|---|---|
分子量 |
439.27 g/mol |
InChI |
InChI=1S/C16H12F2IN3Si/c17-13-5-1-11(2-6-13)15(12-3-7-14(18)8-4-12)23-10-22-16(19)20-9-21-22/h1-9,15H,10H2 |
InChIキー |
MOSXBVOZCCUHHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)[Si]CN3C(=NC=N3)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


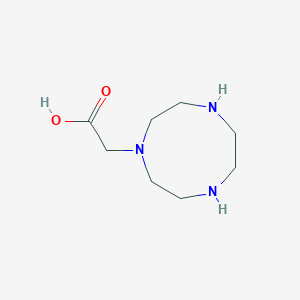
![1-Chloro-14-[(naphthalen-2-yl)oxy]-3,6,9,12-tetraoxatetradecane](/img/structure/B14302758.png)
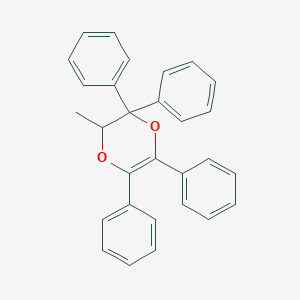
![3,3'-[(4-Methylphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14302767.png)

![1-Methoxy-1-[(2,4,4-trimethylpentan-2-yl)peroxy]cyclohexane](/img/structure/B14302775.png)
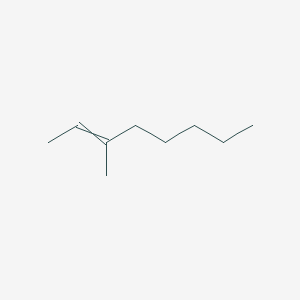



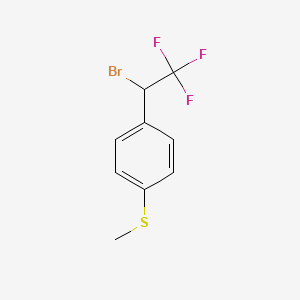

![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)
